molecular formula C11H12Cl2O2 B13305024 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one

1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13305024
M. Wt: 247.11 g/mol
InChI Key: XQNOILIHIYOWBM-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the aldehyde reacts with acetone in the presence of an acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanoic acid.

    Reduction: Formation of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and side chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

1-(3,5-dichloro-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12Cl2O2/c1-6(2)3-10(14)7-4-8(12)11(15)9(13)5-7/h4-6,15H,3H2,1-2H3

InChI Key

XQNOILIHIYOWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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